molecular formula C20H23N5O4S B2392533 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 578001-59-9

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No. B2392533
CAS RN: 578001-59-9
M. Wt: 429.5
InChI Key: PMWRPTIJXNLIMU-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups. These include an amine group (-NH2), a triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), a sulfanyl group (-SH), and an acetamide group (CH3CONH2). The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The electron-donating methoxy groups and the electron-withdrawing acetamide group may cause interesting electronic effects throughout the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar functional groups like the amine and acetamide could increase its solubility in polar solvents .

Scientific Research Applications

Chemical Synthesis and Modification

Research has focused on the synthesis and chemical modification of 1,2,4-triazole derivatives for exploring their biological activities and potential therapeutic applications. For instance, compounds with the 1,2,4-triazole moiety have been synthesized and evaluated for antimicrobial activities, indicating a broader interest in this chemical structure for developing new pharmacologically active agents (Bektaş et al., 2007).

Antimicrobial Activities

Several studies have synthesized and investigated 1,2,4-triazole derivatives for their antimicrobial properties. These compounds have been found to possess good or moderate activities against various microorganisms, suggesting their potential use in combating bacterial and fungal infections. This aligns with efforts to develop new antimicrobials in response to the growing concern of antibiotic resistance (Bektaş et al., 2007).

Anticancer Evaluation

The exploration of 1,2,4-triazole derivatives extends to anticancer research, where certain compounds have demonstrated activity against cancer cell lines. This suggests the potential of these molecules in the development of new anticancer therapies. For example, specific derivatives have shown high activity against certain cancer subpanels, highlighting the importance of structural modifications in enhancing biological activity and therapeutic efficacy (Zyabrev et al., 2022).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, this could be due to interactions with proteins or other biological molecules, possibly through the formation of hydrogen bonds or other intermolecular interactions .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. If it shows promising activity in preliminary studies, it could be a candidate for further development and study .

properties

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-4-29-15-8-6-14(7-9-15)22-18(26)12-30-20-24-23-19(25(20)21)13-5-10-16(27-2)17(11-13)28-3/h5-11H,4,12,21H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWRPTIJXNLIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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